1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylthiophenol to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves the chlorination of the propanone moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a chloropropanone moiety allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12ClNOS |
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Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-amino-3-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
IINMJELXPNVYNA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1N)CC(=O)CCl |
Origin of Product |
United States |
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